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Compound of Interest

Compound Name: F1874-108

Cat. No.: B2382239 Get Quote

Application Notes and Protocols for IO-108
Compound: IO-108 Class: Fully human IgG4 monoclonal antibody Target: Leukocyte

Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4

Introduction
IO-108 is an investigational antagonist antibody that targets the myeloid checkpoint LILRB2

(ILT4).[1] LILRB2 is an inhibitory receptor primarily expressed on myeloid cells, including

monocytes, macrophages, dendritic cells (DCs), and neutrophils.[1][2] Within the tumor

microenvironment (TME), the interaction of LILRB2 with its ligands, such as HLA-G,

Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, promotes an immunosuppressive,

tolerogenic phenotype in these myeloid cells.[1][3] This suppression of myeloid cell function, in

turn, inhibits T-cell activation and allows for tumor immune evasion.[1][2] IO-108 is designed to

block this interaction, thereby reprogramming immunosuppressive myeloid cells to a pro-

inflammatory state and enhancing both innate and adaptive anti-tumor immunity. Preclinical

studies have demonstrated that IO-108 can lead to increased pro-inflammatory responses and

an enhanced antigen-presenting cell phenotype.[4]

Mechanism of Action
IO-108 functions by binding with high affinity and specificity to the LILRB2 receptor on myeloid

cells.[4] This binding blocks the interaction between LILRB2 and its various ligands present in

the tumor microenvironment.[1] By inhibiting LILRB2 signaling, IO-108 is hypothesized to:
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Reprogram Myeloid Cells: Shift tumor-associated macrophages (TAMs) and other myeloid

cells from an immunosuppressive (M2-like) to a pro-inflammatory and anti-tumor (M1-like)

phenotype.

Enhance Antigen Presentation: Promote the differentiation and maturation of monocytes and

dendritic cells into effective antigen-presenting cells (APCs).[4]

Activate T-Cells: By removing the myeloid-mediated suppression, IO-108 indirectly promotes

the activation and proliferation of cytotoxic T-lymphocytes (CTLs) that can recognize and

attack cancer cells.[2][5]

Potentiate other Immunotherapies: The mechanism of IO-108 is complementary to that of T-

cell checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, and combination therapy may

produce synergistic effects.

Below is a diagram illustrating the proposed mechanism of action for IO-108.
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Dosage and Administration in Clinical Trials
The following data is derived from the Phase 1, first-in-human, dose-escalation study

(NCT05054348) of IO-108 in adult patients with advanced solid tumors.[3][5]

Administration Route: Intravenous (IV) infusion.[3][5] Dosing Schedule: Every 3 weeks (Q3W).

[5][6]

Table 1: Dose Escalation Cohorts for IO-108

Cohort Treatment Arm
IO-108 Dose
(IV, Q3W)

Pembrolizuma
b Dose (IV,
Q3W)

Number of
Patients (n)

1 Monotherapy 60 mg - 2

2 Monotherapy 180 mg - 3

3 Monotherapy 600 mg - 4

4 Monotherapy 1800 mg - 3

5 Combination 180 mg 200 mg 5

6 Combination 600 mg 200 mg 4

7 Combination 1800 mg 200 mg 4

Data sourced from the NCT05054348 Phase 1 trial.[5]

Key Findings from Dose Escalation:

IO-108 was well-tolerated up to the maximum administered dose of 1800 mg Q3W, both as a

monotherapy and in combination with pembrolizumab.[5][6][7]

No dose-limiting toxicities (DLTs) were observed, and a maximum tolerated dose (MTD) was

not reached.[5][6][7]

Full receptor occupancy of LILRB2 in peripheral blood was achieved at doses of 600 mg and

higher.[3][6]
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The preliminary recommended Phase 2 dose (RP2D) was identified as 1200 mg Q3W.[7]

Experimental Protocols
The following outlines the general protocol for the Phase 1 dose-escalation study of IO-108

(NCT05054348).

4.1. Patient Population

Inclusion Criteria: Adult patients (≥18 years) with histologically or cytologically confirmed

advanced or metastatic solid tumors who have received, been intolerant to, or are ineligible

for standard systemic therapy. Patients must have measurable disease as per RECIST v1.1.

[5][8]

4.2. Study Design The study is a multi-part, open-label trial:

Part 1: Dose Escalation: To determine the safety, tolerability, and RP2D of IO-108 as a

monotherapy and in combination with an anti-PD-1 antibody (pembrolizumab). This part

follows a modified toxicity probability interval (mTPI) design.[3][8]

Part 2: Dose Expansion: To further evaluate the safety and preliminary efficacy of IO-108 (at

the RP2D) in specific tumor-type cohorts, both as a monotherapy and in combination with

anti-PD-1 therapy (pembrolizumab or cemiplimab).[8]

Part 3: Dose Randomization: To further explore the safety and efficacy of different IO-108

doses in a selected tumor type.[8]

4.3. Treatment Administration Protocol

Confirm patient eligibility based on inclusion/exclusion criteria.

Obtain baseline assessments, including vital signs, physical examination, blood work for

safety labs, and tumor imaging (CT or MRI).

Administer IO-108 as an intravenous infusion over a specified period every 3 weeks.

For combination cohorts, administer pembrolizumab (200 mg) or other specified anti-PD-1

therapy intravenously every 3 weeks, typically after the IO-108 infusion.[3][5]
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Monitor patients for adverse events during and after infusion. Treatment-related adverse

events (TRAEs) are graded according to standard criteria.

Continue treatment cycles until disease progression, unacceptable toxicity, patient

withdrawal, or investigator decision.[5]

4.4. Assessments and Endpoints

Primary Objectives: Evaluate the safety and tolerability of IO-108 and determine the MTD

and/or RP2D.[5][7]

Secondary Objectives: Assess pharmacokinetics (PK), immunogenicity (anti-drug

antibodies), and preliminary anti-tumor activity (Overall Response Rate, ORR) per RECIST

v1.1.[5][6]

Exploratory Objectives:

Pharmacodynamics: Analyze changes in peripheral blood and tumor tissue to confirm the

mechanism of action. This includes measuring receptor occupancy and assessing

changes in immune cell populations and gene expression profiles.[3]

Biomarker Analysis: Identify potential predictive biomarkers of response. This involves

analyzing baseline tumor inflammation gene signatures and post-treatment changes in

markers of T-cell activation.[3][5]

Below is a workflow diagram for the IO-108 Phase 1 clinical trial.
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Part 1: Dose Escalation (mTPI Design)
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IO-108 Phase 1 Clinical Trial Workflow

Summary of Clinical Findings
Table 2: Preliminary Efficacy of IO-108 (Data Cutoff: March 13, 2023)
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Response Category Monotherapy (n=11)
Combination Therapy
(n=13)

Overall Response Rate

(ORR)
9.1% 23.1%

Complete Response (CR) 1 (9.1%) 0

Partial Response (PR) 0 3 (23.1%)

Stable Disease (SD) 4 (36.4%) 4 (30.8%)

Progressive Disease (PD) 6 (54.5%) 6 (46.1%)

Data presented at the 2023 AACR Annual Meeting.[3]

Safety Profile:

Treatment-related adverse events (TRAEs) were generally mild to moderate (Grade 1 or 2).

[5][6]

In the monotherapy arm (n=12), TRAEs occurred in 50% of patients, with the most common

being myalgia and pruritus.[5]

In the combination arm (n=13), TRAEs occurred in 46.2% of patients, with the most common

being pruritus and diarrhea.[5]

No TRAEs led to treatment discontinuation or death.[5][6]

These notes provide a summary of the publicly available information on IO-108. As an

investigational compound, these guidelines are subject to change based on ongoing and future

clinical research. Researchers should refer to the specific clinical trial protocols for detailed and

up-to-date information.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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